molecular formula C13H9FN2 B3268957 2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile CAS No. 5005-42-5

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile

Cat. No.: B3268957
CAS No.: 5005-42-5
M. Wt: 212.22 g/mol
InChI Key: JZKCOKBJEDCZGK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is an organic compound that features a nitrile group attached to a carbon atom, which is further bonded to a 4-fluorophenyl group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromopyridine.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-bromopyridine in the presence of a base such as potassium carbonate to form an intermediate.

    Nitrile Formation: The intermediate is then subjected to a cyanation reaction using a reagent like sodium cyanide or potassium cyanide to introduce the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic rings.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as an organic semiconductor or liquid crystal.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
  • 2-(4-Bromophenyl)-2-(pyridin-2-yl)acetonitrile
  • 2-(4-Methylphenyl)-2-(pyridin-2-yl)acetonitrile

Uniqueness

2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-pyridin-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKCOKBJEDCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A sample of sodium hydride (60%, 1.60 g, 0.04 mole) was washed with dry hexanes. After removal of hexanes a 100 ml portion of dimethyl sulfoxide was added. To this mixture was added a solution of 4-fluorophenylacetonitrile (5.41 g, 0.04 mole). The mixture was stirred 3 hrs at room temperature under nitrogen. 2-Bromopyridine (6.32 g, 0.04 mole) was added to the mixture, the reaction mixture was then stirred overnight at 65° C. The reaction mixture was poured into 1200 ml of water and the aqueous phase was extracted several times with chloroform (the chloroform layer was filtered using Celite). The combined chloroform layer was extracted with water and 5% sodium hydroxide. The chloroform layer was dried over sodium sulfate, filtered, and solvent removed to give a red oil. The oil was subjected to flash chromatography on silica gel using 10% ethylacetate-90% hexanes and 20% ethylacetate-80% hexanes for elution. Fractions of similar purity was combined and solvent removed in vacuo. The oil obtained was dried in vacuo overnight at 80° C. to give 2.43 g (28.6%) of clear oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
Quantity
6.32 g
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four
Yield
28.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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